2-(2,3-dihydroindol-1-yl)-N'-hydroxyethanimidamide
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Overview
Description
2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide can be achieved through a multi-step process. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent steps may include N-alkylation and other modifications to introduce the hydroxyethanimidamide group .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2,3-dihydro-1H-indole
- 2,3-dihydro-1H-indole-3-carbaldehyde
- 2,3-dihydro-1H-indole-3-acetic acid
Uniqueness
What sets 2-(2,3-dihydroindol-1-yl)-N’-hydroxyethanimidamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H13N3O/c11-10(12-14)7-13-6-5-8-3-1-2-4-9(8)13/h1-4,14H,5-7H2,(H2,11,12) |
InChI Key |
YIDJTXKMHKSHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=NO)N |
Origin of Product |
United States |
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